REACTION_CXSMILES
|
[C:1]1([CH3:12])[CH:6]=[CH:5][C:4]([S:7][CH2:8][C:9](=O)[CH3:10])=[CH:3][CH:2]=1>ClC1C=CC=CC=1>[CH3:10][C:9]1[C:3]2[CH:2]=[C:1]([CH3:12])[CH:6]=[CH:5][C:4]=2[S:7][CH:8]=1
|
Name
|
polyphosphoric acid
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)SCC(C)=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The oily residue was purified by flash chromatography on silica gel (90:10 hexane/EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CSC2=C1C=C(C=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.72 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 112.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |